

Development of a Competitive ELISA for Estradiol 3-Glucuronide (E3G)

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Compound of Interest		
Compound Name:	Estradiol 3-glucuronide	
Cat. No.:	B133874	Get Quote

Application Note and Protocol

Introduction

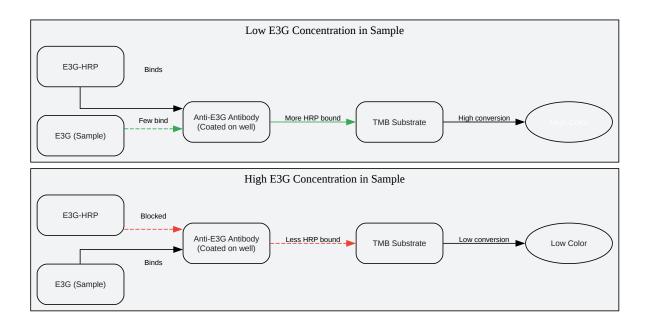
Estradiol 3-glucuronide (E3G) is a primary water-soluble metabolite of estradiol, the most potent endogenous estrogen in humans. The quantification of E3G in biological matrices, particularly urine, is a critical non-invasive method for monitoring ovarian function, predicting ovulation, and assessing estrogen exposure in both clinical and research settings. This application note describes the development and protocol for a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of E3G.

Principle of the Assay

This competitive ELISA is based on the competition between E3G in the sample and a fixed amount of horseradish peroxidase (HRP) labeled E3G for a limited number of binding sites on a specific anti-E3G antibody coated on a microplate.[1] During incubation, the E3G present in the sample competes with the E3G-HRP conjugate for binding to the immobilized antibody.[2] After a washing step to remove unbound components, a substrate solution (TMB) is added. The enzymatic reaction between HRP and the substrate results in color development.[3] The intensity of the color is inversely proportional to the concentration of E3G in the sample.[4] The reaction is stopped by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known



E3G concentrations, from which the concentration of E3G in the unknown samples can be determined.



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Principle of the competitive ELISA for E3G detection.

Materials and Reagents

- Anti-E3G Antibody Coated Microplate (96-well)
- Estradiol 3-glucuronide (E3G) Standard
- E3G-HRP Conjugate



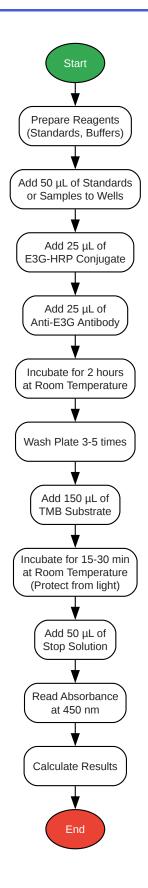
- · Assay Buffer
- Wash Buffer Concentrate (20X)
- TMB Substrate
- Stop Solution (e.g., 0.18 M H₂SO₄)[5]
- · Distilled or deionized water
- Microplate reader capable of measuring absorbance at 450 nm

Experimental Protocols Reagent Preparation

- Wash Buffer: Dilute the 20X Wash Buffer Concentrate 1:20 with distilled or deionized water.
- E3G Standards: Prepare a serial dilution of the E3G Standard in Assay Buffer to obtain concentrations ranging from approximately 3.9 pg/mL to 1000 pg/mL.[6] A zero standard (Assay Buffer only) should also be included.

Assay Procedure





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Experimental workflow for the E3G competitive ELISA.



- Add Standards and Samples: Pipette 50 μL of each standard and sample into the appropriate wells of the anti-E3G antibody-coated microplate.
- Add E3G-HRP Conjugate: Add 25 μL of the E3G-HRP Conjugate to each well.
- Add Antibody: Add 25 μL of the anti-E3G antibody solution to each well (except for non-specific binding wells).
- Incubation: Cover the plate and incubate for 2 hours at room temperature on a plate shaker.
- Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 μL of diluted Wash Buffer.[2] Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.
- Substrate Addition: Add 150 μL of TMB Substrate to each well.[3]
- Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark.[5]
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.[5]
- Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 20 minutes of adding the Stop Solution.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding E3G concentration on the x-axis. A four-parameter logistic curve fit is recommended.
- Determine the concentration of E3G in the samples by interpolating their mean absorbance values from the standard curve.

Assay Performance Characteristics



The following tables summarize the expected performance characteristics of a competitive ELISA for E3G, based on data from commercially available kits for the closely related analyte, Estrone-3-glucuronide (E1G).

Table 1: Assay Performance

Parameter	Typical Value	Reference
Assay Range	15.6 - 1,000 pg/mL	[7]
Sensitivity (LOD)	~7.38 pg/mL	[7]
Sample Volume	50 μL	[7]
Incubation Time	2.5 hours	
Intra-assay CV	< 10%	[7]
Inter-assay CV	< 15%	[7]

Table 2: Antibody Cross-Reactivity

Compound	% Cross-Reactivity	Reference
Estrone-3-glucuronide	100	
Estrone Sulfate	133	_
Estrone	66	_
Estradiol-3-glucuronide	3.8	[6]
Estradiol-3-Sulfate	3.3	[6]
Estradiol	0.13	
Estriol	< 0.1	[6]
Pregnanediol Glucuronide	< 0.1	[6]
Testosterone Glucuronide	< 0.01	



Note: Cross-reactivity data is from an Estrone-3-glucuronide (E1G) ELISA kit and indicates the specificity of the antibody used in that assay. The cross-reactivity for an anti-E3G specific antibody would be expected to be highest for E3G.

Conclusion

The described competitive ELISA protocol provides a robust and sensitive method for the quantitative determination of **Estradiol 3-glucuronide** in biological samples. The assay is suitable for a variety of research and clinical applications where non-invasive monitoring of estrogen levels is required. Proper validation of the assay in the user's laboratory is recommended to ensure optimal performance for specific sample types and research questions.

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